![molecular formula C23H18N2O2 B4626169 N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoxazole derivatives like N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide often involves the Knoevenagel condensation as a key step. This method provides a pathway to introduce various substituents on the benzoxazole framework, allowing for the tailoring of the compound's properties for specific applications. For example, the synthesis and crystal structure of a closely related compound, (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, was achieved through the Knoevenagel reaction, highlighting the versatility of this synthetic approach in creating benzoxazole derivatives (Belhouchet et al., 2012).

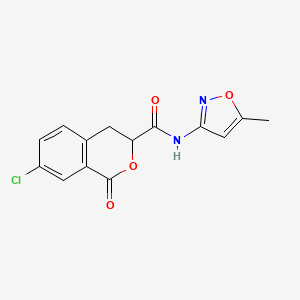

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by their benzoxazole core, to which various functional groups can be attached, influencing the compound’s electronic and spatial configuration. The crystal structure analysis of (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile shows that these compounds often crystallize in specific space groups, with defined cell parameters, offering insights into their molecular conformation and potential intermolecular interactions in the solid state (Belhouchet et al., 2012).

Applications De Recherche Scientifique

Antiproliferative Activity Against Cancer Cell Lines

Research has demonstrated that certain derivatives related to N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide show promising antiproliferative activity against various cancer cell lines. For instance, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides synthesized via copper-catalyzed azide-alkyne cycloaddition exhibited significant inhibition of cancer cell growth, including potent activity against MCF-7 human breast tumor cells. These compounds were found to inhibit tubulin polymerization, cause G(2)/M-phase arrest in HeLa cells, and perturb normal microtubule activity, indicating their potential as antimicrotubule agents similar to clinically useful drugs like paclitaxel and vincristine (Stefely et al., 2010).

Fluorescent Nanomaterials for Biological Applications

Benzoxazole derivatives have been explored for their potential applications as fluorescent nanomaterials. A study on 2-phenyl-benzoxazole derivatives revealed that minor chemical modifications can significantly influence the formation of particles, resulting in either nanofibers or microcrystals. These compounds emit strong blue light in solid state, making them attractive for applications in aqueous and biological media due to their photoluminescence quantum yields and spectral properties (Ghodbane et al., 2012).

Development of COX-2 Inhibitors

Research into benzoxazole derivatives has also contributed to the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are significant for their anti-inflammatory properties with reduced gastrointestinal side effects. One study identified 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as a series of potent and selective COX-2 inhibitors, demonstrating the influence of substituents on enzyme inhibition and identifying compounds with potential clinical applications for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Sensing Materials

A novel poly(N-isopropylacrylamide) copolymer incorporating 2-(2-hydroxyphenyl)benzoxazole has been reported as a multifunctional sensing material capable of detecting pH, zinc ion concentration, or temperature changes. This material exhibits a high quantum efficiency and significant fluorescence characteristics under various conditions, showcasing its potential as a versatile sensing material for environmental and biological applications (Yang et al., 2007).

Propriétés

IUPAC Name |

(Z)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c1-16-10-12-20-21(14-16)27-23(25-20)18-8-5-9-19(15-18)24-22(26)13-11-17-6-3-2-4-7-17/h2-15H,1H3,(H,24,26)/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXAFCMKONELCW-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)/C=C\C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4626087.png)

![1-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4626119.png)

![N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)

![1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4626152.png)

![1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626164.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4626168.png)

![2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4626180.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)

![4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626196.png)